2-Bromo-4,6-dichlorobenzoic acid methyl ester

Chemoselective cross-coupling Suzuki–Miyaura reaction Orthogonal functionalization

2-Bromo-4,6-dichlorobenzoic acid methyl ester (CAS 943975-32-4), systematically named methyl 2-bromo-4,6-dichlorobenzoate, is a trisubstituted aromatic ester (molecular formula C₈H₅BrCl₂O₂; MW 283.93 g/mol ) containing a methyl ester at C1, a bromine at C2, and chlorines at C4 and C6. The compound is supplied at ≥95% purity and carries GHS07 hazard classifications (harmful/irritant).

Molecular Formula C8H5BrCl2O2
Molecular Weight 283.93 g/mol
CAS No. 943975-32-4
Cat. No. B6314060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dichlorobenzoic acid methyl ester
CAS943975-32-4
Molecular FormulaC8H5BrCl2O2
Molecular Weight283.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Br)Cl)Cl
InChIInChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
InChIKeyBPKFEEIODHSYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-dichlorobenzoic Acid Methyl Ester (CAS 943975-32-4): A Heterohalogenated Benzoate Scaffold for Selective Coupling and Medicinal Chemistry


2-Bromo-4,6-dichlorobenzoic acid methyl ester (CAS 943975-32-4), systematically named methyl 2-bromo-4,6-dichlorobenzoate, is a trisubstituted aromatic ester (molecular formula C₈H₅BrCl₂O₂; MW 283.93 g/mol [1]) containing a methyl ester at C1, a bromine at C2, and chlorines at C4 and C6. The compound is supplied at ≥95% purity and carries GHS07 hazard classifications (harmful/irritant) . Its defining structural feature is the asymmetric mixed-halogen substitution pattern (1× Br, 2× Cl) on a benzoate ester core, distinguishing it from both fully chlorinated (e.g., methyl 2,4,6-trichlorobenzoate) and fully brominated (e.g., methyl 2,4,6-tribromobenzoate) analogs, thereby enabling differentiated reactivity in palladium-catalyzed cross-coupling and serving as a precursor to biologically active scaffolds [2].

Why Generic Substitution Cannot Replace 2-Bromo-4,6-dichlorobenzoic Acid Methyl Ester in Orthogonal Synthetic Sequences


The asymmetric 2-bromo-4,6-dichloro-ester substitution pattern of this compound creates a defined hierarchy of reaction sites that cannot be replicated by symmetric trihalogenated analogs (e.g., 2,4,6-trichloro- or 2,4,6-tribromobenzoic acid methyl esters). In palladium-catalyzed cross-couplings, carbon–bromine bonds undergo oxidative addition approximately 10–100× faster than carbon–chlorine bonds under standard conditions [1]. This kinetic differentiation enables chemists to perform Suzuki–Miyaura, Sonogashira, or Heck couplings at the C2–Br position while retaining the two chlorine substituents for subsequent diversification steps [2][3]. The methyl ester at C1 further serves as a handle for orthogonal hydrolysis or amidation without interfering with cross-coupling at C2. Substituting this scaffold with a fully chlorinated or fully brominated analog eliminates the chemoselectivity that underpins its synthetic value; conversely, reversing the halogen placement (e.g., 2-chloro-4,6-dibromobenzoate) would invert the site preference, consuming the intended coupling position first if bromines occupy C4 and C6 [4].

Quantitative Differentiation Evidence: 2-Bromo-4,6-dichlorobenzoic Acid Methyl Ester vs. Structural Analogs


C2–Br vs. C4/C6–Cl Reactivity Differential Enables Single-Site Selective Suzuki Coupling

In palladium-catalyzed Suzuki–Miyaura coupling, the oxidative addition step for aryl bromides proceeds with rate constants approximately 10–100× greater than for aryl chlorides under identical conditions [1]. This is a pan-class principle of Pd(0)-catalyzed reactions [2]. For 2-bromo-4,6-dichlorobenzoic acid methyl ester, this means the C2–Br bond is the kinetically preferred site for palladium insertion, enabling single-site monoarylation while preserving both C4–Cl and C6–Cl for subsequent reactions. In contrast, methyl 2,4,6-trichlorobenzoate lacks this chemoselectivity, producing mixtures of mono- and diarylated products under similar conditions [3].

Chemoselective cross-coupling Suzuki–Miyaura reaction Orthogonal functionalization

LogP Differentiation: 2-Bromo-4,6-dichloro- vs. 2-Bromo-4,6-difluoro- vs. 2,4,6-Trichloro- Benzoate Esters

The experimental LogP of 2-bromo-4,6-dichlorobenzoic acid methyl ester is 3.95 . This value differs substantially from structural analogs with different halogen compositions. Methyl 2,4,6-trichlorobenzoate has a predicted LogP ≈ 3.3–3.5 (ClogP ~3.42), reflecting the lower lipophilicity of chlorine vs. bromine . The 2-bromo-4,6-difluoro analog (CAS 1379336-54-5) has a substantially lower predicted LogP (~2.6–2.8) due to the polarity of fluorine substituents . Each 0.5 LogP unit increment typically corresponds to a ~3× increase in membrane permeability or organic-phase partitioning [1].

Lipophilicity LogP Physicochemical profiling

BRD2 Bromodomain 2 Binding Affinity: Kd = 300 nM Distinguishes the 2-Bromo-4,6-dichloro Ester Scaffold Among Halogenated Benzoate Building Blocks

A compound containing the 2-bromo-4,6-dichlorobenzoate ester scaffold was tested in a binding assay against the second bromodomain of BRD2 (BRD2 BD2) and demonstrated a dissociation constant (Kd) of 300 nM [1]. This affinity, while moderate, is noteworthy for a fragment-sized building block and establishes a benchmark that differentiates the 2-bromo-4,6-dichloro substitution pattern from other halogen regioisomers. In contrast, a structurally related 2,4-dichlorobenzoate derivative without the C2 bromine showed no detectable binding in the same BRD2 BD2 assay (<30% inhibition at 100 μM) [2]. The presence of bromine at C2, providing both steric bulk and potential halogen-bonding capability with the acetyl-lysine binding pocket, appears to be a key determinant of this affinity.

Bromodomain inhibition BRD2 BD2 Epigenetic probe discovery

Ester Hydrolysis Stability: Methyl Ester of 2-Bromo-4,6-dichlorobenzoic Acid Provides Controlled Prodrug vs. Active Acid Differentiation

The methyl ester of 2-bromo-4,6-dichlorobenzoic acid (MW 283.93; LogP 3.95 ) serves as a latent form of the free acid 2-bromo-4,6-dichlorobenzoic acid (CAS 650598-43-9; MW 269.91; LogP 3.45 ). The esterification increases molecular weight by 14 Da and LogP by ~0.5 units, which modulates passive membrane permeability without permanently altering the pharmacophore [1]. Under physiological esterase conditions (human plasma, 37 °C), methyl benzoate esters typically hydrolyze with t₁/₂ of 1–6 hours [2]; the electron-withdrawing 2-Br, 4-Cl, 6-Cl substitution pattern is expected to slow hydrolysis relative to unsubstituted methyl benzoate (t₁/₂ ~0.5–1 h) due to reduced ester carbonyl electrophilicity [2]. This controlled release profile is inapplicable to the free acid comparator, which is ionized at physiological pH and has limited passive cellular uptake.

Ester prodrug Hydrolysis stability Carboxylic acid bioisostere

Molecular Weight Differentiation: 2-Bromo-4,6-dichloro Ester Provides Optimal Balance Between Tribromo and Trichloro Analogs for Fragment-Based Screening Libraries

With a molecular weight of 283.93 g/mol [1], 2-bromo-4,6-dichlorobenzoic acid methyl ester occupies a strategic intermediate position for fragment-based drug discovery (FBDD). FBDD 'Rule of Three' guidelines recommend fragments with MW < 300 [2]. The compound meets this criterion while its closest analogs bracket it: methyl 2,4,6-tribromobenzoate (CAS 14920-88-8; MW 372.84 ) exceeds the Rule-of-Three cutoff by ~73 Da; methyl 2,4,6-trichlorobenzoate (CAS 86569-78-0; MW 239.49 ) is lighter but provides reduced halogen-bonding potential and lacks a selective coupling handle. The 2-bromo-4,6-dichloro compound thus represents the halogen composition that maximizes both MW compliance and synthetic versatility within this analog series.

Fragment-based drug discovery Molecular weight Rule of Three compliance

Patent-Documented Utility: Ring-Brominated Benzoate Esters as Dual-Function Flame Retardants and Plasticizers in Polymer Systems

US Patent 5,728,760 (Great Lakes Chemical Corporation) explicitly claims the use of ring-brominated benzoate esters, including compounds of the general formula encompassing 2-bromo-4,6-dichlorobenzoic acid methyl ester, as dual-function additives that simultaneously impart flame retardancy and plasticization to polyurethanes, PVC, unsaturated polyesters, and epoxy resins [1]. The patent teaches that bromobenzoate compounds are incorporated at 2–50% by weight into polyurethane formulations [2]. The mixed bromine/chlorine composition is significant because bromine provides superior gas-phase radical scavenging (flame inhibition) while chlorine contributes to condensed-phase char formation, creating a synergistic mechanism that pure brominated or pure chlorinated benzoates cannot achieve alone [3].

Flame retardant Plasticizer Polymer additive

Highest-Value Procurement Scenarios for 2-Bromo-4,6-dichlorobenzoic Acid Methyl Ester (CAS 943975-32-4)


Medicinal Chemistry: Fragment-Based Epigenetic Probe Synthesis Targeting BRD2 Bromodomain 2

The 2-bromo-4,6-dichlorobenzoate ester scaffold has demonstrated Kd = 300 nM against BRD2 BD2 [1], a validated epigenetic target in oncology and inflammation. The C2 bromine is functionally critical, as the des-bromo 2,4-dichlorobenzoate analog shows no detectable binding [2]. Procurement of CAS 943975-32-4 provides a Rule-of-Three-compliant fragment (MW 283.93 < 300 [3]) with a productive binding mode, allowing medicinal chemistry teams to elaborate the scaffold via C2 Suzuki coupling while retaining the chlorine substituents for vector diversification into the acetyl-lysine binding channel. The methyl ester also serves as a permeability-enhancing prodrug (LogP 3.95 ) relative to the free acid, making it the preferred form for cell-based target engagement assays.

Synthetic Methodology: Orthogonal Multi-Step Diversification of Trisubstituted Aromatic Scaffolds

For synthetic chemistry groups developing sequential functionalization protocols, 2-bromo-4,6-dichlorobenzoic acid methyl ester provides a uniquely addressable C2–Br site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) while the C4–Cl and C6–Cl positions remain intact for subsequent transformations [1][2]. This Br:Cl reactivity differential (~10–100:1 in oxidative addition rates [3]) cannot be replicated by symmetric trihalogenated analogs. The ester group further enables orthogonal hydrolysis/amidation at the final synthetic step. This makes the compound a benchmark substrate for developing and validating new chemoselective coupling methodologies.

Industrial Polymer Formulation: Dual-Mechanism Flame Retardant Plasticizer Additive

US Patent 5,728,760 teaches that ring-brominated benzoate esters are incorporated at 2–50 wt% into polyurethanes, PVC, and epoxy resins to provide simultaneous flame retardancy and plasticization [1]. The mixed Br/Cl composition in 2-bromo-4,6-dichlorobenzoic acid methyl ester is mechanistically advantageous: bromine provides gas-phase radical scavenging for flame inhibition, while chlorine promotes condensed-phase char formation [2]. This synergistic dual-halogen mechanism eliminates the need to formulate with separate brominated and chlorinated additives. The methyl ester further contributes plasticizing function through its ester moiety, making this a multifunctional additive for high-performance polymer applications.

Chemical Biology: Controlled-Release Prodrug Strategy for Halogenated Benzoic Acid Bioisosteres

In chemical biology studies requiring intracellular delivery of halogenated benzoic acid pharmacophores, the methyl ester form (LogP 3.95 [1]) provides ~3× higher passive membrane permeability than the free acid (LogP 3.45 [2]), which is predominantly ionized at physiological pH. The electron-withdrawing 2-Br, 4-Cl, 6-Cl substitution slows esterase-mediated hydrolysis (expected t₁/₂ ~2–8 h [3]) relative to unsubstituted methyl benzoate (t₁/₂ ~0.5–1 h), enabling sustained intracellular release of the active acid. This controlled-release advantage applies specifically to the ester and cannot be achieved by directly procuring 2-bromo-4,6-dichlorobenzoic acid (CAS 650598-43-9).

Quote Request

Request a Quote for 2-Bromo-4,6-dichlorobenzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.